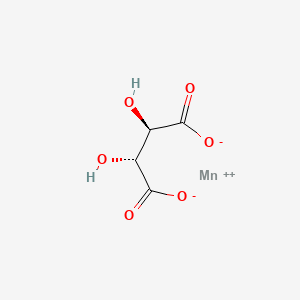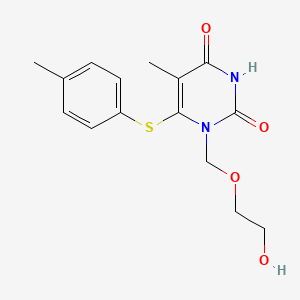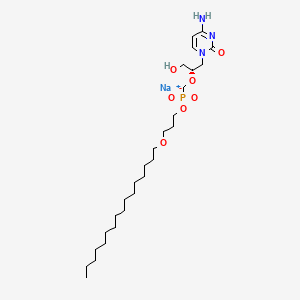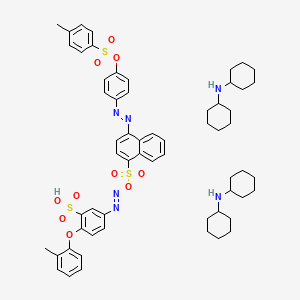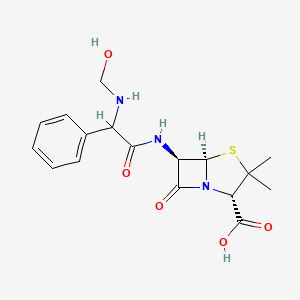
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(2-((hydroxymethyl)amino)-2-phenylacetamido)-3,3-dimethyl-7-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BZQ6KN4HCA, also known as N-Methylol-.alpha.-aminobenzylpenicillin, is a compound with a molecular formula of C17H21N3O5S and a molecular weight of 379.431 . This compound is a derivative of penicillin, a well-known antibiotic, and has unique properties that make it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylol-.alpha.-aminobenzylpenicillin involves the reaction of penicillin derivatives with formaldehyde and an amine. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Methylol-.alpha.-aminobenzylpenicillin follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-Methylol-.alpha.-aminobenzylpenicillin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, with reactions typically carried out at room temperature.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, with reactions often conducted under an inert atmosphere to prevent oxidation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines), with reactions usually performed in polar solvents like water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution may result in halogenated derivatives or other substituted compounds.
科学研究应用
N-Methylol-.alpha.-aminobenzylpenicillin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antibacterial properties and its interactions with biological molecules.
Medicine: Explored for its potential use as an antibiotic and for its ability to inhibit bacterial growth.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other chemical compounds.
作用机制
The mechanism of action of N-Methylol-.alpha.-aminobenzylpenicillin involves its interaction with bacterial cell wall synthesis. It inhibits the enzyme transpeptidase, which is crucial for cross-linking peptidoglycan chains in the bacterial cell wall. This inhibition weakens the cell wall, leading to cell lysis and death of the bacteria. The compound targets the penicillin-binding proteins (PBPs) on the bacterial cell membrane, disrupting the synthesis of the cell wall and ultimately causing bacterial cell death .
相似化合物的比较
Similar Compounds
Penicillin G: A widely used antibiotic with a similar mechanism of action but different chemical structure.
Ampicillin: Another penicillin derivative with broader antibacterial activity.
Amoxicillin: A penicillin derivative with improved oral bioavailability.
Uniqueness
N-Methylol-.alpha.-aminobenzylpenicillin is unique due to its specific chemical modifications, which may confer different pharmacokinetic properties and antibacterial activity compared to other penicillin derivatives. Its ability to form stable complexes with certain metal ions and its potential for use in various chemical reactions also distinguish it from other similar compounds.
属性
CAS 编号 |
801184-37-2 |
|---|---|
分子式 |
C17H21N3O5S |
分子量 |
379.4 g/mol |
IUPAC 名称 |
(2S,5R,6R)-6-[[2-(hydroxymethylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H21N3O5S/c1-17(2)12(16(24)25)20-14(23)11(15(20)26-17)19-13(22)10(18-8-21)9-6-4-3-5-7-9/h3-7,10-12,15,18,21H,8H2,1-2H3,(H,19,22)(H,24,25)/t10?,11-,12+,15-/m1/s1 |
InChI 键 |
PPDSZSLHECQOQQ-UKAJUAJCSA-N |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NCO)C(=O)O)C |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NCO)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)
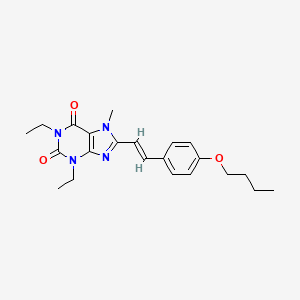
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
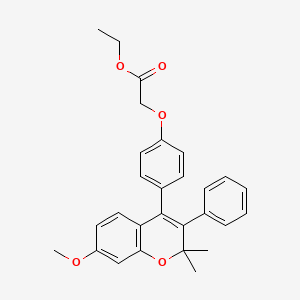
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)

